2-ethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, a scaffold frequently utilized in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with enzyme active sites such as kinases or nucleotide-binding proteins. The molecule is substituted at position 5 with a 3-methylbenzyl group and at position 1 with a 2-ethoxybenzamide moiety linked via an ethyl chain. The ethoxy group on the benzamide may enhance metabolic stability, while the 3-methylbenzyl substituent could modulate lipophilicity and target binding affinity. Although direct pharmacological data for this compound are absent in the provided evidence, analogs with pyrazolo[3,4-d]pyrimidinone cores are often explored as kinase inhibitors or anticancer agents .
Properties
IUPAC Name |
2-ethoxy-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-3-32-21-10-5-4-9-19(21)23(30)25-11-12-29-22-20(14-27-29)24(31)28(16-26-22)15-18-8-6-7-17(2)13-18/h4-10,13-14,16H,3,11-12,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKJKUYZJQALFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The pyrazolo[3,4-d]pyrimidinone core distinguishes this compound from derivatives like pyrimido[4,5-d]pyrimidin-4(1H)-ones (e.g., compound 3e in ), which incorporate a fused benzoimidazo-pyrimidine system.
Substituent Analysis
Key substituents and their implications are compared below:
- Substituent Impact: Ethoxy vs. Fluoro Groups: The target’s 2-ethoxybenzamide may confer higher metabolic stability compared to the 2-fluoro substitution in Example 53, which could enhance electrophilicity and reactivity . Benzyl vs.
Research Implications and Limitations
The 3-methylbenzyl and ethoxy groups position it as a candidate for optimizing solubility and target engagement. However, the absence of crystallographic data (cf. SHELX refinements in ) or detailed SAR studies limits mechanistic insights. Further studies should prioritize activity assays and co-crystallization to validate binding modes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
